molecular formula C18H18O6 B263327 Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate

Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate

Cat. No. B263327
M. Wt: 330.3 g/mol
InChI Key: NSUAJDUBBKMQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate, also known as MMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. MMB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory compounds in the body. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway that is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate in laboratory experiments is its ease of synthesis and availability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate in scientific research. One potential application is in the development of new anti-inflammatory drugs. This compound has been shown to exhibit potent anti-inflammatory effects, and further studies may lead to the development of new drugs that can be used to treat inflammatory diseases such as arthritis and asthma.
Another potential application is in the development of new anticancer drugs. This compound has been shown to exhibit anticancer properties, and further studies may lead to the development of new drugs that can be used to treat various types of cancer.
In conclusion, this compound is a promising compound that has a wide range of potential applications in scientific research. Its unique chemical properties make it an ideal candidate for use in organic synthesis, drug discovery, and medicinal chemistry. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate involves the reaction of 2-hydroxybenzoic acid with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate has been widely studied for its potential applications in various scientific research fields. Its unique chemical properties make it an ideal candidate for use in organic synthesis, drug discovery, and medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

methyl 2-[4-(2-methoxyethoxy)benzoyl]oxybenzoate

InChI

InChI=1S/C18H18O6/c1-21-11-12-23-14-9-7-13(8-10-14)17(19)24-16-6-4-3-5-15(16)18(20)22-2/h3-10H,11-12H2,1-2H3

InChI Key

NSUAJDUBBKMQJI-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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